molecular formula C26H29NO6S B4939351 Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate

Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate

Cat. No.: B4939351
M. Wt: 483.6 g/mol
InChI Key: DWSPCWNPJQNJAD-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 3,4,5-triethoxyphenylcarbamoyl substituent at the 2-position and a phenyl group at the 4-position of the thiophene ring. Thiophene derivatives are widely studied for their antimicrobial, anticancer, and materials science applications, with substituents critically influencing reactivity and bioactivity .

Properties

IUPAC Name

ethyl 4-phenyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6S/c1-5-30-20-14-18(15-21(31-6-2)23(20)32-7-3)24(28)27-25-22(26(29)33-8-4)19(16-34-25)17-12-10-9-11-13-17/h9-16H,5-8H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPCWNPJQNJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-[(3,4,5-triethoxyphenyl)carbonylamino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Triethoxyphenyl vs. This may improve membrane permeability in biological systems .
  • Carbamoyl vs. Amino Linkages: The carbamoyl group (-CONH-) in the target compound differs from the amino (-NH-) linkage in analogs like compound 21. Carbamoyl groups typically exhibit greater hydrogen-bonding capacity, influencing solubility and receptor interactions .

Spectral and Physical Properties

  • Mass Spectrometry : Compound 21 (m/z 523) and compound 7 (m/z 441) demonstrate how substituents alter molecular ion peaks. The target compound’s molecular weight (~523) aligns with triethoxy-containing analogs .
  • NMR Profiles : Ethoxy protons in compound 21 (δ 1.2–4.3) and aromatic protons in compound 15 (δ 7.3–8.1) highlight substituent-dependent shifts. The target compound’s $ ^1H $-NMR would likely show distinct ethoxy and aromatic resonances .

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